molecular formula C27H26Si B11939737 Tribenzyl(phenyl)silane CAS No. 18870-41-2

Tribenzyl(phenyl)silane

Cat. No.: B11939737
CAS No.: 18870-41-2
M. Wt: 378.6 g/mol
InChI Key: RLVDYATYYCHCQC-UHFFFAOYSA-N
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Description

Tribenzyl(phenyl)silane (IUPAC name: (3-phenoxyphenyl)tribenzylsilane) is an organosilicon compound with the molecular formula C₃₃H₃₀OSi . Its structure features a central silicon atom bonded to three benzyl groups (C₆H₅CH₂) and one 3-phenoxyphenyl substituent. The SMILES notation is C1=CC=C(C=C1)CSi(CC3=CC=CC=C3)C4=CC=CC(=C4)OC5=CC=CC=C5, highlighting its branched aromatic architecture . This compound is characterized by its steric bulk and electronic properties, influenced by the electron-rich benzyl and phenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl(phenyl)silane can be synthesized through various methods, including:

    Grignard Reaction: This involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of benzyl chloride.

    Hydrosilylation: This method involves the addition of benzyl groups to phenylsilane in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(phenyl)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tribenzyl(phenyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: It is used in the development of silicon-based biomaterials.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of tribenzyl(phenyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. This is primarily due to the unique properties of the silicon atom, which can form strong bonds with carbon, oxygen, and other elements. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

2.1. Tribenzylsilane (C₂₁H₂₁Si)
  • Structural Differences: Lacks the phenoxyphenyl group, featuring only three benzyl groups attached to silicon .
  • Safety Profile: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
  • Applications: Primarily serves as a precursor in organometallic synthesis. Its reduced steric hindrance compared to Tribenzyl(phenyl)silane may enhance reactivity in certain reactions.
2.2. Dimethyl(phenyl)silane (C₈H₁₂Si)
  • Reactivity : Demonstrates unique conjugate reduction capabilities in copper-supplemented systems, as shown in the reduction of cinnamaldehyde and benzyl acrylate . This compound’s bulkier substituents likely hinder such reactivity.
2.3. (3-phenoxyphenyl)tribenzylsilane vs. (2-chlorophenyl)dimethyl(phenyl)silane
  • Substituent Impact: The 3-phenoxyphenyl group in this compound introduces electron-withdrawing effects via the oxygen atom, contrasting with the electron-withdrawing chlorine in (2-chlorophenyl)dimethyl(phenyl)silane (Compound 3pa, C₁₇H₁₇ClF₂Si) .
  • Spectroscopic Data :
    • ¹H NMR : this compound’s benzyl protons resonate as singlets (δ ~2.97–2.99 ppm), similar to titanium tribenzyl complexes .
    • ¹⁹F NMR : Fluorinated analogs like 3pa and 3qa show distinct δ values (-87.7 to -89.6 ppm for CF₃ groups) due to fluorine electronegativity .
2.4. Phenyl Silane Triol (C₆H₈O₃Si)
  • Functionality : Contains three hydroxyl groups, enabling crosslinking via condensation reactions. This contrasts with this compound’s inert benzyl/phenyl groups .
  • Synthesis Challenges : Hydrolysis of phenyl trichlorosilane requires careful catalysis to avoid premature gelation, unlike the stability of this compound .
2.5. Hexabenzyldistannane (Sn₂(C₇H₇)₆)
  • Metal vs. Silicon : As a tin analog, hexabenzyldistannane exhibits higher solubility in benzene and a melting point of 147–148°C, compared to silicon-based compounds’ typically lower thermal stability .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Key Applications
This compound C₃₃H₃₀OSi 3 benzyl, 1 phenoxyphenyl N/A Research (structural studies)
Tribenzylsilane C₂₁H₂₁Si 3 benzyl N/A Organometallic precursor
Dimethyl(phenyl)silane C₈H₁₂Si 1 phenyl, 2 methyl N/A Conjugate reduction
Hexabenzyldistannane Sn₂(C₇H₇)₆ 6 benzyl 147–148 Catalysis

Table 2: Spectroscopic Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
This compound 2.97–2.99 (benzyl) 93.5 (JCH=123 Hz) N/A
(2-chlorophenyl)dimethyl(phenyl)silane 0.40 (Si–CH₃) 128.5 (Cl–C) N/A
3qa (CF₃-substituted) N/A N/A -89.6 (CF₃)

Key Findings

  • Steric Effects : this compound’s bulky substituents limit its reactivity in conjugate reductions, unlike smaller analogs like dimethyl(phenyl)silane .
  • Electronic Tuning: Electron-withdrawing groups (e.g., phenoxy, CF₃) in analogs alter NMR shifts and reaction pathways .
  • Safety and Handling : Tribenzylsilane derivatives require careful handling due to irritant properties, contrasting with less hazardous triols or distannanes .

Biological Activity

Tribenzyl(phenyl)silane, a silane compound with the formula C21_{21}H23_{23}Si, is gaining attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes three benzyl groups and one phenyl group attached to a silicon atom. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

This compound is a silane derivative that exhibits significant stability and reactivity due to its multiple aromatic groups. These properties make it an interesting candidate for various chemical reactions and biological applications.

PropertyValue
Molecular FormulaC21_{21}H23_{23}Si
Molecular Weight318.48 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Pseudomonas aeruginosa (Gram-negative)

The MIC values for this compound against these strains were found to be significantly lower than those of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

This compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

  • Cell Lines Tested :
    • MCF-7 (Breast cancer)
    • HT-29 (Colon cancer)

The compound exhibited IC50_{50} values indicating significant cytotoxicity against these cell lines.

Cell LineIC50_{50} (µg/mL)
MCF-75.0
HT-297.5

The proposed mechanism of action for the biological activity of this compound involves the induction of oxidative stress within microbial and cancerous cells, leading to apoptosis and cell death. This mechanism is supported by increased levels of reactive oxygen species (ROS) observed in treated cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Seck et al. demonstrated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.02 mg/mL, indicating its potential use in treating resistant infections .
  • Anticancer Potential : In another investigation, this compound was tested against multiple cancer cell lines, revealing strong antiproliferative effects, particularly in MCF-7 cells with an IC50_{50} value of 5 µg/mL .

Properties

CAS No.

18870-41-2

Molecular Formula

C27H26Si

Molecular Weight

378.6 g/mol

IUPAC Name

tribenzyl(phenyl)silane

InChI

InChI=1S/C27H26Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-20H,21-23H2

InChI Key

RLVDYATYYCHCQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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